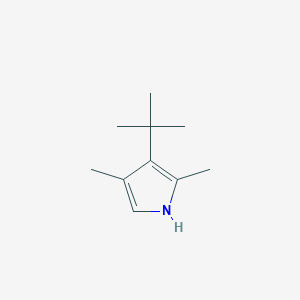

3-(tert-Butyl)-2,4-dimethyl-1H-pyrrole

Übersicht

Beschreibung

3-(tert-Butyl)-2,4-dimethyl-1H-pyrrole is a useful research compound. Its molecular formula is C10H17N and its molecular weight is 151.25. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

3-(tert-Butyl)-2,4-dimethyl-1H-pyrrole is a pyrrole derivative that has garnered attention due to its potential biological activities. Pyrrole compounds are known for their diverse pharmacological properties, including anticancer, antibacterial, and antifungal activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.

Synthesis and Structural Characteristics

The compound this compound can be synthesized through various methods that typically involve the reaction of appropriate precursors under controlled conditions. The specific substitution pattern of this compound influences its reactivity and biological activity compared to other pyrrole derivatives.

Anticancer Activity

Recent studies have demonstrated that derivatives of 2,4-dimethyl-1H-pyrrole exhibit significant anticancer properties. For instance, a series of 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives were synthesized and evaluated for their anticancer activity against several cancer cell lines. Notably, one derivative showed a growth inhibition rate of 62.46% against the MDA-MB-435 melanoma cell line and 40.24% against the MDA-MB-468 breast cancer cell line at a concentration of 10 µM .

Table 1: Anticancer Activity of Pyrrole Derivatives

| Compound | Cell Line | Growth Inhibition (%) | Concentration (µM) |

|---|---|---|---|

| 8f | MDA-MB-435 (Melanoma) | 62.46 | 10 |

| 8f | MDA-MB-468 (Breast) | 40.24 | 10 |

These findings suggest that modifications in the pyrrole structure can enhance its antiproliferative effects.

Antibacterial Activity

Pyrrole derivatives have also been explored for their antibacterial properties. Studies indicate that certain pyrrole compounds exhibit potent activity against both Gram-positive and Gram-negative bacteria. For example, specific derivatives showed minimal inhibitory concentrations (MIC) significantly lower than standard antibiotics like vancomycin .

Table 2: Antibacterial Activity of Pyrrole Derivatives

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| Pyrrole Derivative A | Staphylococcus aureus (MSSA) | 0.125 |

| Pyrrole Derivative B | Methicillin-resistant Staphylococcus epidermidis (MRSE) | 0.008 |

This highlights the potential of pyrrole derivatives as new antibacterial agents.

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve interaction with cellular targets such as enzymes or receptors involved in cancer progression or bacterial survival pathways. For instance, some studies suggest that pyrroles can inhibit key enzymes necessary for cell proliferation in cancer cells or disrupt bacterial cell wall synthesis .

Case Studies

A notable case study involved the synthesis and testing of a library of pyrrole derivatives where structural modifications led to enhanced biological activities. The study found that introducing specific functional groups significantly improved both anticancer and antibacterial activities compared to the parent compound .

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

One of the primary applications of 3-(tert-Butyl)-2,4-dimethyl-1H-pyrrole is as an antioxidant . Its stability and resistance to oxidation make it valuable in the production of synthetic rubber, plastics, and coatings. Research indicates that compounds with similar structures can effectively scavenge free radicals, thus preventing oxidative damage in materials .

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential therapeutic properties. The compound's structure allows it to interact with biological targets, making it a candidate for drug development. Studies have shown that pyrrole derivatives can exhibit antimicrobial and anti-inflammatory activities .

Organic Synthesis

This compound is also utilized in organic synthesis as an intermediate in the preparation of more complex molecules. Its reactivity can be harnessed in various chemical reactions, including cycloadditions and functional group transformations. The compound serves as a building block for synthesizing other biologically active molecules .

Synthetic Pathways

The synthesis of this compound can be achieved through several routes:

- Bromination Reactions : Utilizing brominated precursors to form the pyrrole ring.

- Condensation Reactions : Involving amines and carbonyl compounds to create diverse derivatives.

Material Science

In material science, this compound is explored for its potential use in developing functional materials. Its incorporation into polymers can enhance thermal stability and mechanical properties due to its rigid structure and steric hindrance provided by the tert-butyl group .

Summary Table of Applications

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Antioxidant Properties | Scavenges free radicals; used in synthetic rubber and plastics | Effective against oxidative damage in materials |

| Medicinal Chemistry | Potential therapeutic agent; antimicrobial and anti-inflammatory properties | Similar compounds show efficacy against bacterial strains |

| Organic Synthesis | Intermediate for complex molecule synthesis | Utilized in cycloadditions and functional group transformations |

| Material Science | Enhances thermal stability and mechanical properties in polymers | Incorporated into various polymer matrices |

Eigenschaften

IUPAC Name |

3-tert-butyl-2,4-dimethyl-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N/c1-7-6-11-8(2)9(7)10(3,4)5/h6,11H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVULIPFEBVZBOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=C1C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00652200 | |

| Record name | 3-tert-Butyl-2,4-dimethyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151464-91-4 | |

| Record name | 3-tert-Butyl-2,4-dimethyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.